molecular formula C18H25N5O B11520511 1-[1-(1H-benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide

1-[1-(1H-benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide

Cat. No.: B11520511
M. Wt: 327.4 g/mol
InChI Key: WDIQZQPHBHDGFO-UHFFFAOYSA-N
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Description

1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide is a complex organic compound that features a benzotriazole moiety attached to a cyclohexyl ring, which is further connected to a piperidinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide typically involves the reaction of 1H-benzotriazole with cyclohexylamine under controlled conditions. The reaction is often facilitated by coupling reagents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) or 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU) . These reagents help in the formation of the amide bond between the benzotriazole and the piperidinecarboxamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process typically includes the use of high-purity reagents and solvents, along with stringent control of reaction parameters such as temperature, pH, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide involves the activation of carboxylic acids by forming a stabilized hydroxybenzotriazole (HOBt) leaving group. This activated intermediate is then attacked by nucleophiles such as amines during aminolysis, leading to the formation of amide bonds . The compound’s ability to form stable intermediates and facilitate efficient coupling reactions makes it valuable in peptide synthesis and other applications.

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
  • 2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (TBTU)
  • 1-Hydroxybenzotriazole (HOBt)
  • (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP)

Uniqueness

1-[1-(1H-1,2,3-benzotriazol-1-yl)cyclohexyl]-4-piperidinecarboxamide is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable intermediates and facilitate efficient coupling reactions makes it particularly valuable in synthetic chemistry .

Properties

Molecular Formula

C18H25N5O

Molecular Weight

327.4 g/mol

IUPAC Name

1-[1-(benzotriazol-1-yl)cyclohexyl]piperidine-4-carboxamide

InChI

InChI=1S/C18H25N5O/c19-17(24)14-8-12-22(13-9-14)18(10-4-1-5-11-18)23-16-7-3-2-6-15(16)20-21-23/h2-3,6-7,14H,1,4-5,8-13H2,(H2,19,24)

InChI Key

WDIQZQPHBHDGFO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(N2CCC(CC2)C(=O)N)N3C4=CC=CC=C4N=N3

Origin of Product

United States

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